(+)-cis-Tetramethrin

Description

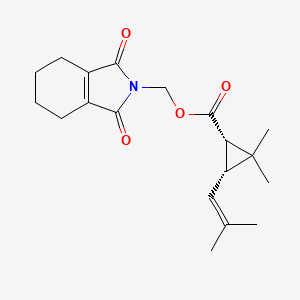

Structure

2D Structure

3D Structure

Properties

CAS No. |

51348-90-4 |

|---|---|

Molecular Formula |

C19H25NO4 |

Molecular Weight |

331.4 g/mol |

IUPAC Name |

(1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)methyl (1S,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |

InChI |

InChI=1S/C19H25NO4/c1-11(2)9-14-15(19(14,3)4)18(23)24-10-20-16(21)12-7-5-6-8-13(12)17(20)22/h9,14-15H,5-8,10H2,1-4H3/t14-,15-/m1/s1 |

InChI Key |

CXBMCYHAMVGWJQ-HUUCEWRRSA-N |

SMILES |

CC(=CC1C(C1(C)C)C(=O)OCN2C(=O)C3=C(C2=O)CCCC3)C |

Isomeric SMILES |

CC(=C[C@@H]1[C@@H](C1(C)C)C(=O)OCN2C(=O)C3=C(C2=O)CCCC3)C |

Canonical SMILES |

CC(=CC1C(C1(C)C)C(=O)OCN2C(=O)C3=C(C2=O)CCCC3)C |

Other CAS No. |

51348-91-5 51348-90-4 |

Origin of Product |

United States |

Stereochemical Characterization and Isomeric Considerations of Tetramethrin

Structural Isomerism and Chiral Centers within the Tetramethrin (B1681291) Molecule

Tetramethrin is the ester of chrysanthemic acid and N-(hydroxymethyl)-3,4,5,6-tetrahydrophthalimide. inchem.org The potential for stereoisomerism in the tetramethrin molecule arises from two chiral centers located on the cyclopropane (B1198618) ring of the chrysanthemic acid moiety. semanticscholar.orgmichberk.com These chiral carbons are at the C-1 and C-3 positions of the ring.

This structure leads to the existence of geometric isomerism (cis/trans) and optical isomerism (enantiomers). semanticscholar.org

Geometric Isomerism: This is determined by the spatial arrangement of the substituents attached to the C-1 and C-3 carbons of the cyclopropane ring. When the carboxyl group and the isobutenyl group are on the same side of the ring, it is the cis-isomer. When they are on opposite sides, it is the trans-isomer.

Optical Isomerism: Each geometric isomer (cis and trans) can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. This is designated by (1R) or (1S) configurations at the C-1 position.

Consequently, tetramethrin is a chiral compound that can exist as a mixture of four stereoisomers: (1R, cis), (1S, cis), (1R, trans), and (1S, trans). who.int

Isomeric Composition and Ratios of Technical Grade Tetramethrin and Its Commercial Preparations

Technical grade tetramethrin is manufactured and sold as a racemic mixture of these four stereoisomers. inchem.org The specific ratio of these isomers can vary, but it generally contains a higher proportion of the trans-isomers. Commercial preparations often have a cis:trans isomer ratio of approximately 1:4 (or 20:80). inchem.orgresearchgate.net

The optical ratio of 1R to 1S is typically 1:1, reflecting the racemic nature of the synthesis process. inchem.org This results in a typical isomeric composition for technical grade tetramethrin as detailed in the table below. inchem.orgwho.intepa.gov

Table 1: Typical Isomeric Composition of Technical Grade Tetramethrin

| Isomer Configuration | Approximate Ratio | Percentage in Mixture |

| [1R, trans] | 4 | 40% |

| [1S, trans] | 4 | 40% |

| [1R, cis] | 1 | 10% |

| [1S, cis] | 1 | 10% |

This table outlines the approximate ratios of the four stereoisomers found in standard technical grade tetramethrin.

Certain commercial products are enriched with the more biologically active isomers. For example, a formulation known as Neo-Pynamin Forte consists of a mixture of the [1R,cis] and [1R,trans] isomers, also in a 1:4 ratio. inchem.orgwho.int

Enantiomeric and Diastereomeric Purity Assessment in Research Materials and Formulations

The accurate determination of the enantiomeric and diastereomeric composition of tetramethrin is essential for quality control and for understanding its biological and environmental activity. Various analytical techniques have been developed for the stereoselective separation and quantification of tetramethrin isomers in research materials and commercial products. acs.org

High-performance liquid chromatography (HPLC) using chiral stationary phases is a primary method for separating the enantiomers. acs.orgacs.org Techniques such as cyclodextrin-micellar electrokinetic chromatography have also been successfully employed to separate all four isomers within a single analysis. researchgate.netimdea-agua.org Gas chromatography (GC) coupled with mass spectrometry (MS) is another powerful tool for analyzing the isomeric content. usgs.gov

These analytical methods allow for the verification of the isomeric ratios in commercial formulations and are crucial for research that investigates the properties of individual stereoisomers. imdea-agua.org For instance, one study analyzed an antiparasitic formulation and found concentrations of 40 mg/L for trans isomers and 6 mg/L for cis isomers. imdea-agua.org

Table 2: Analytical Techniques for Tetramethrin Isomer Separation

| Analytical Technique | Separation Principle | Application |

| Chiral High-Performance Liquid Chromatography (HPLC) | Utilizes a chiral stationary phase to differentially retain enantiomers. acs.org | Quantification of individual enantiomers in commercial products and environmental samples. acs.orgacs.org |

| Gas Chromatography (GC) | Separates isomers based on their volatility and interaction with a stationary phase. usgs.gov | Analysis of technical products and residue analysis. acs.org |

| Cyclodextrin-Micellar Electrokinetic Chromatography (CD-MEKC) | Employs cyclodextrins as chiral selectors in capillary electrophoresis to separate all four isomers. researchgate.net | Purity assessment and analysis of commercial formulations. imdea-agua.org |

This table summarizes key analytical methods used for the assessment of enantiomeric and diastereomeric purity of tetramethrin.

Stereospecificity in Biological Activity and Environmental Dynamics of Tetramethrin Isomers

The different stereoisomers of tetramethrin exhibit significant variations in their biological activity and environmental behavior. semanticscholar.org This stereospecificity means that the insecticidal potency and the environmental fate of tetramethrin are highly dependent on its isomeric composition.

In terms of biological activity, the 1R-isomers are generally more potent insecticides than their 1S-counterparts. inchem.org The [1R,trans] isomer is recognized as the most biologically active, followed by the [1R,cis] isomer. inchem.orgwho.int Research has shown that trans-(+)-1R,3R-tetramethrin has the strongest inhibitory effect on the nerve cells of certain species. acs.orgnih.gov Similarly, the acute toxicity of tetramethrin to the aquatic invertebrate Daphnia magna has been primarily attributed to the trans-1 enantiomer. researchgate.netimdea-agua.org Studies on zebrafish also revealed enantioselective toxicity, with the (+)-trans-Tet enantiomer being more toxic than the (-)-trans-Tet enantiomer at different developmental stages. nih.gov

The environmental dynamics of tetramethrin isomers, including their degradation and bioaccumulation, are also stereoselective.

Degradation: In greenhouse experiments, the trans-(+)-1R,3R-tetramethrin and cis-(+)-1R,3S-tetramethrin isomers were found to degrade more rapidly in the environment. acs.orgnih.gov

Bioaccumulation: In contrast, studies involving earthworms showed that trans-(−)-1S,3S-tetramethrin was bioaccumulated to a greater extent than trans-(+)-1R,3R-tetramethrin. acs.orgnih.gov

Table 3: Stereospecificity of Tetramethrin Isomers

| Isomer | Relative Insecticidal Activity | Environmental Behavior Highlights |

| [1R, trans] | Highest | Preferentially degraded in some environments. acs.orgnih.gov Most toxic to zebrafish. nih.gov |

| [1R, cis] | Second highest | Preferentially degraded in some environments. acs.orgnih.gov |

| [1S, trans] | Low | Bioaccumulates to a greater extent in earthworms than its enantiomer. acs.orgnih.gov |

| [1S, cis] | Low | - |

This table compares the biological activity and key environmental characteristics of the different tetramethrin stereoisomers.

Synthetic Pathways and Derivatization Strategies for + Cis Tetramethrin Analogues

Chemical Synthesis Methodologies: Esterification and Related Approaches

The cornerstone of tetramethrin (B1681291) synthesis is the esterification reaction, a process that chemically unites a carboxylic acid and an alcohol. mdpi.com The first synthesis of tetramethrin was achieved in 1964. inchem.orgwho.int The standard industrial method involves the esterification of chrysanthemic acid (specifically, (1RS,cis,trans)-2,2-dimethyl-3-(2-methyl-1-propenyl)-cyclopropanecarboxylic acid) with N-(hydroxymethyl)-3,4,5,6-tetrahydrophthalimide (also known as 3,4,5,6-tetrahydrophthalimidomethyl alcohol). inchem.orgwho.intmdpi.com

A common synthetic route proceeds in several distinct stages:

Synthesis of the Alcohol Moiety : The alcohol component, 3,4,5,6-tetrahydrophthalimidomethyl alcohol, is typically prepared by first reacting 3,4,5,6-tetrahydrophthalic anhydride (B1165640) with urea (B33335) to form 3,4,5,6-tetrahydrophthalimide (B1345106). This imide is then treated with formaldehyde (B43269) in a process known as hydroxymethylation to yield the target alcohol. plantgrowthhormones.com

Activation of the Acid Moiety : Chrysanthemic acid is often converted into a more reactive form to facilitate esterification. A standard approach is to treat the acid with a chlorinating agent like thionyl chloride or phosphorus trichloride (B1173362) to produce chrysanthemoyl chloride. plantgrowthhormones.comnih.govtandfonline.com This acid chloride is highly reactive toward the alcohol.

Esterification : The final step is the condensation of chrysanthemoyl chloride with 3,4,5,6-tetrahydrophthalimidomethyl alcohol. plantgrowthhormones.com This reaction is typically carried out in a suitable solvent such as toluene, often with a base like pyridine (B92270) present to neutralize the hydrochloric acid byproduct. plantgrowthhormones.com

While the acid chloride method is prevalent, other esterification techniques, such as the Steglich esterification, offer milder conditions for forming ester bonds. nih.gov This method uses a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst, which can be advantageous when dealing with sensitive molecules. nih.gov

Table 1: Overview of a Typical Tetramethrin Synthesis Pathway

| Stage | Reactants | Product | Typical Conditions | Reference(s) |

|---|---|---|---|---|

| Alcohol Synthesis | 3,4,5,6-Tetrahydrophthalimide, Formaldehyde | 3,4,5,6-Tetrahydrophthalimidomethyl alcohol | Dichloroethane solvent, reflux | plantgrowthhormones.com |

| Acid Activation | Chrysanthemic acid, Phosphorus trichloride | Chrysanthemoyl chloride | Toluene solvent, 50°C | plantgrowthhormones.com |

| Esterification | Chrysanthemoyl chloride, 3,4,5,6-Tetrahydrophthalimidomethyl alcohol | Tetramethrin | Toluene solvent, Pyridine, 50-60°C | plantgrowthhormones.com |

Stereoselective Synthesis of (+)-cis-Tetramethrin

The biological activity of pyrethroids is highly dependent on their stereochemistry. jst.go.jparkat-usa.org Tetramethrin has two chiral centers on its cyclopropane (B1198618) ring, leading to four possible stereoisomers for the racemic acid: [1R,trans], [1R,cis], [1S,trans], and [1S,cis]. who.int The (+)-cis isomer, which corresponds to the [1R,cis] configuration, is one of the more biologically active forms, second only to the [1R,trans] isomer. inchem.orgwho.int

Achieving a stereoselective synthesis of this compound hinges on using an optically pure starting material. The most effective strategy is to begin with the resolved acid, in this case, (1R)-cis-chrysanthemic acid. tandfonline.comtandfonline.com

The general process for stereoselective synthesis is as follows:

Resolution of Chrysanthemic Acid : The racemic mixture of chrysanthemic acid isomers is separated to isolate the desired (1R)-cis enantiomer in high purity. This resolution is often easier to perform on the acid than on the final ester product. tandfonline.com

Stereoretentive Esterification : The purified (1R)-cis-chrysanthemic acid is activated, typically by converting it to the acid chloride. This reaction must be performed under mild conditions to prevent isomerization or racemization. tandfonline.com The resulting (1R)-cis-chrysanthemoyl chloride is then reacted with 3,4,5,6-tetrahydrophthalimidomethyl alcohol. This coupling step must also be carefully controlled to ensure the stereochemistry of the cyclopropane ring is retained in the final product. tandfonline.comgoogle.com

This approach allows for the production of specific, highly active isomers like this compound, avoiding the introduction of less active or inactive stereoisomers into the final product.

Exploration of Structural Modifications and Novel Derivations of Pyrethroid Skeletons

The foundational structure of natural pyrethrins (B594832) has been a fertile ground for chemical innovation, leading to a vast array of synthetic pyrethroids with diverse and enhanced properties. nih.govjst.go.jp These structural modifications aim to improve insecticidal potency, increase photostability, and broaden the spectrum of activity. mdpi.comcoresta.orgjst.go.jp

Key areas of structural modification include:

Modification of the Acid Moiety : A significant breakthrough was the development of pyrethroids lacking the traditional cyclopropane ring. Fenvalerate, for instance, demonstrated that the cyclopropane structure was not essential for activity, opening the door to numerous non-cyclopropane analogues. nih.govwikipedia.org Other strategies involve creating novel bicyclo pyrethroid acids to lock the molecule into specific conformations, which helps in studying structure-activity relationships. unt.edu

Modification of the Alcohol Moiety : The alcohol portion of the ester has been extensively modified. The discovery of 3-phenoxybenzyl alcohol was a major advance, leading to photostable and highly potent agricultural insecticides like phenothrin (B69414) and permethrin (B1679614). nih.govinchem.org

Modification of the Ester Linkage : The ester bond itself has been replaced to create novel derivatives. Etofenprox is a notable example where an ether linkage replaces the ester, resulting in a compound with low fish toxicity. nih.gov

Introduction of an α-Cyano Group : The addition of a cyano (CN) group to the α-carbon of the alcohol moiety (the benzylic carbon) dramatically enhances insecticidal activity. ijccm.org This led to the classification of pyrethroids into Type I (lacking the α-cyano group, like tetramethrin and permethrin) and Type II (containing the α-cyano group, like cypermethrin (B145020) and deltamethrin). coresta.orgwikipedia.orgijccm.org

These exploratory syntheses have produced novel compounds with unique properties, such as imiprothrin, which was designed by restructuring the alcohol moiety of prallethrin (B1678036) in a manner analogous to tetramethrin, resulting in a potent agent against cockroaches. mdpi.com

Table 2: Examples of Structural Modifications on the Pyrethroid Skeleton

| Modification Strategy | Example Compound | Key Structural Change | Resulting Property | Reference(s) |

|---|---|---|---|---|

| Non-Cyclopropane Acid | Fenvalerate | Absence of cyclopropane ring | Substantial breakthrough in structural modification | nih.govwikipedia.org |

| Ether Linkage | Etofenprox | Ester bond replaced with an ether bond | Low fish toxicity | nih.gov |

| α-Cyano Group Addition | Cypermethrin | Addition of a cyano group to the alcohol moiety | Enhanced insecticidal potency (Type II Pyrethroid) | coresta.orgijccm.org |

| Novel Alcohol Moiety | Phenothrin | Introduction of 3-phenoxybenzyl alcohol | Increased photostability and lethal activity | nih.govinchem.org |

| Fused Ring Systems | Bicyclo pyrethroids | Creation of rigid, bicyclic acid structures | Tool for studying conformational requirements | unt.edu |

Development of Isomerically Pure Standards for Research Applications

The development of isomerically pure pyrethroid standards is crucial for a variety of research applications, from metabolic studies to environmental analysis. nih.govacs.org Since the biological and toxicological properties of pyrethroids are stereospecific, studying a mixture of isomers can lead to ambiguous results. inchem.org

The preparation of these high-purity standards relies on stereoselective synthesis, typically starting from resolved permethrinic or chrysanthemic acids. tandfonline.com The synthesis involves conventional steps, but requires careful control to maintain isomeric purity. tandfonline.com The identity and optical purity of the resulting single-isomer compounds are then rigorously confirmed using advanced analytical techniques, including:

High-Performance Liquid Chromatography (HPLC), often with chiral columns. tandfonline.comacs.org

Gas Chromatography (GC). acs.org

Nuclear Magnetic Resonance (NMR) spectroscopy, sometimes using chiral shift reagents to distinguish between enantiomers. tandfonline.comtandfonline.comacs.org

X-ray crystallography to determine the absolute three-dimensional structure. acs.org

These pure standards are indispensable for several key research areas:

Metabolic Studies : Optically pure substrates are used to investigate stereo-specific interactions with metabolic enzymes, such as carboxylesterases, which are responsible for detoxifying pyrethroids. nih.govacs.org Research has shown that the hydrolysis rates of trans-isomers are often much faster than those of the corresponding cis-isomers. inchem.org

Structure-Activity Relationship (SAR) Studies : By testing individual isomers, researchers can precisely determine how each stereocenter contributes to insecticidal activity, aiding in the design of more effective and selective pesticides. tandfonline.com

Analytical Reference Standards : Isomerically pure compounds serve as authentic reference standards for the accurate quantification of specific isomers in technical products, formulated products, and environmental samples. fao.org

The creation of these standards, such as the individual isomers of cypermethrin or the development of specific isomeric mixtures like Neopynamin Forte (a 4:1 mixture of [1R,trans] and [1R,cis] tetramethrin), is fundamental to advancing the science of pyrethroids. fao.orgpublications.gc.ca

Table 3: Applications of Isomerically Pure Pyrethroid Standards

| Application Area | Purpose | Key Finding/Benefit | Reference(s) |

|---|---|---|---|

| Metabolic Research | Studying stereo-specific hydrolysis by carboxylesterases. | Revealed significant differences in metabolic rates between isomers; trans-isomers are hydrolyzed faster. | inchem.orgnih.govacs.org |

| Structure-Activity Relationship (SAR) | Designing new pesticides by understanding the activity of individual isomers. | Allows for precise correlation of molecular geometry with biological effect. | tandfonline.com |

| Analytical Chemistry | Serving as reference materials for quality control and environmental monitoring. | Enables accurate quantification of specific isomers in complex mixtures via methods like HPLC. | fao.org |

| Toxicology | Assessing the specific toxicological profile of each isomer. | Clarifies which isomers contribute most to the overall toxicity of a technical mixture. | publications.gc.ca |

Advanced Analytical Methodologies for the Quantitative and Qualitative Analysis of + Cis Tetramethrin

Chromatographic Techniques for Isomer Separation and Elucidation (e.g., High-Performance Liquid Chromatography, Gas Chromatography)

Chromatographic methods are fundamental for separating the four stereoisomers of tetramethrin (B1681291) to facilitate their individual quantification and characterization. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have been successfully developed for this purpose, often employing chiral stationary phases (CSPs) to achieve enantiomeric resolution.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the enantioseparation of tetramethrin isomers. Several methods have been established, achieving baseline separation of all four stereoisomers. One notable method utilizes an amylose (B160209) 3,5-dimethylphenyl-carbamate CSP (Chiralpak AD-H column). oup.com With a mobile phase consisting of n-hexane, ethanol, and 2-propanol (99:0.9:0.1, v/v/v), this approach achieves complete chiral separation in under 20 minutes, with resolution values greater than 2.0 for both enantiomeric pairs. oup.com Another HPLC method developed for determining tetramethrin in commercial shampoo formulations uses a Supelcosil™ LC-18-DB column with a methanol (B129727) and water mobile phase (78:22, v/v), successfully separating the cis- and trans-isomers. researchgate.net

| Column | Mobile Phase | Flow Rate | Detection | Key Finding | Source |

|---|---|---|---|---|---|

| Chiralpak AD-H (amylose 3,5-dimethylphenyl-carbamate CSP) | n-hexane-ethanol-2-propanol (99:0.9:0.1, v/v/v) | Not Specified | Not Specified | Baseline separation of all four stereoisomers in <20 min with resolution >2.0. oup.com | oup.com |

| Supelcosil™ LC-18-DB (4.6 × 250 mm, 5 µm) | Methanol:Water (78:22, v/v) | 0.8 mL/min | Diode Array (DAD) at 220 nm | Successful separation of cis- and trans-tetramethrin isomers in a shampoo matrix. researchgate.net | researchgate.net |

| CHIRALCEL® AY-H (250 x 4.6 mm, 5 µm) | n-hexane-ethanol-diethylamine (930+70+1, v/v) | 1.0 mL/min | UV at 230 nm | Separated 1S-cis, 1R-cis, 1R-trans, and 1S-trans isomers in approximately 20 minutes. cipac.org | cipac.org |

Gas Chromatography (GC)

GC, particularly when coupled with mass spectrometry (GC-MS/MS), is another cornerstone for the enantioselective analysis of tetramethrin. A GC-MS/MS method has been developed for the simultaneous enantioselective analysis of six common pyrethroids, including tetramethrin, achieving separation of the enantiomers in a single run. researchgate.net For the analysis of d-tetramethrin (B74589), a GC method using a flame ionization detector (FID) and a quartz column coated with 50% (trifluoropropyl)-methylpolysiloxane (e.g., DB-210) has been established. cipac.org Studies on human breast milk samples using GC-MS/MS have shown that commercial insecticides typically contain racemic mixtures of cis-tetramethrin. researchgate.net

| Column | Detector | Application | Key Finding | Source |

|---|---|---|---|---|

| Not Specified | MS-MS | Enantioselective analysis of 6 pyrethroids | Separation of bifenthrin, cyhalothrin, cyfluthrin (B156107), cypermethrin (B145020), permethrin (B1679614), and tetramethrin enantiomers in a single analysis. researchgate.net | researchgate.net |

| DB-210 (30 m × 0.25 mm) | Flame Ionization Detector (FID) | d-Tetramethrin determination | Established method for quality control of d-tetramethrin. cipac.org | cipac.org |

| Not Specified | MS/MS | Analysis in human breast milk | Commercial insecticides and breast milk samples showed racemic mixtures for cis-tetramethrin. researchgate.net | researchgate.net |

| Not Specified | (EI)-MS/MS | Analysis in milk | Excellent isomer base-to-base separation of tetramethrin isomers in standards and spiked milk samples. thermofisher.com | thermofisher.com |

Electrophoretic Separation Techniques, including Chiral Electrokinetic Chromatography for Stereoisomer Resolution

Capillary electrophoresis (CE) offers a high-efficiency alternative for chiral separations. Specifically, cyclodextrin-micellar electrokinetic chromatography (CD-MEKC) has been successfully applied to resolve all four stereoisomers of tetramethrin for the first time. researchgate.netnih.gov

This advanced methodology employs a dual system of chiral selectors, sodium deoxycholate and 2-hydroxypropyl-β-CD, within a borate (B1201080) buffer at a pH of 8.0. mdpi.com This system achieved baseline separation of the four stereoisomers in less than 12.5 minutes. mdpi.comnih.gov The method demonstrated excellent resolving power, with resolution values of 1.7 for the trans-isomers and 1.1 for the cis-isomers. nih.govau.dk The optimized method was successfully applied to analyze a commercial antiparasitic formulation. researchgate.netnih.gov

Mass Spectrometry-Based Approaches for Metabolite Identification and Trace Analysis (e.g., GC-MS, LC-ESI-MS/MS)

Mass spectrometry, especially when coupled with chromatographic separation, is indispensable for both identifying the biotransformation products of (+)-cis-tetramethrin and for its quantitative analysis at trace concentrations in complex matrices.

Metabolite Identification

Metabolism studies, often using radiolabeled compounds, have elucidated the primary biotransformation pathways of tetramethrin in rats. epa.govepa.gov The key metabolic reactions include:

Cleavage of the ester linkage. epa.govepa.gov

Hydroxylation of the cyclohexene (B86901) or cyclohexane (B81311) ring of the 3,4,5,6-tetrahydrophthalimide (B1345106) moiety. epa.govepa.gov

Oxidation at the methyl group of the isobutenyl moiety. epa.gov

Reduction at the double bond of the 3,4,5,6-tetrahydrophthalimide moiety. epa.govepa.gov

Formation of sulfonic acid derivatives, which were identified as newly found metabolites. epa.govepa.gov

Major metabolites identified in urine included alcohol and dicarboxylic acid derivatives such as 3-hydroxy-1,2-cyclohexanedicarboximide (3-OH-HPI-1) and chrysanthemumdicarboxylic acid (TCDA). epa.govepa.gov In feces, sulfonate derivatives were among the major metabolites found. epa.gov In fish, ester cleavage is the predominant metabolic pathway for trans-isomers, while oxidative transformation is more common for cis-isomers. jst.go.jp

Trace Analysis

Liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) is a highly sensitive and specific technique for detecting trace amounts of tetramethrin. A UPLC-ESI-MS/MS method was developed to detect tetramethrin in simulated gastric fluid and urine, identifying the precursor ion at m/z 332 and the primary product ion at m/z 135. nrfhh.comresearchgate.net This method achieved a limit of detection (LOD) of 5.6 ng/mL in gastric fluid and 4.06 ng/mL in urine. nrfhh.com Another LC/ESI-ion trap mass spectrometry method was developed for quantifying ten pyrethroids, including tetramethrin, in vegetables, with limits of quantification ranging from 0.03 to 0.1 mg kg⁻¹. nih.gov

| Method | Matrix | Precursor Ion (m/z) | Product Ion (m/z) | LOD / LOQ | Source |

|---|---|---|---|---|---|

| UPLC-ESI-MS/MS | Simulated Gastric Fluid | 332 | 135 | LOD: 5.6 ng/mL, LOQ: 17.17 ng/mL | nrfhh.com |

| UPLC-ESI-MS/MS | Simulated Urine | 332 | 135 | LOD: 4.06 ng/mL, LOQ: 12.31 ng/mL | nrfhh.com |

| LC/ESI-ITMS | Vegetables | Not Specified | Not Specified | LOQ: 0.03 to 0.1 mg kg⁻¹ | nih.gov |

| LC/ESI-MS/MS | Porcine muscle, milk, eggs | Not Specified | Not Specified | Mean recoveries 80-116% | researchgate.net |

Application of Certified Reference Materials in Analytical Method Validation and Calibration

The use of Certified Reference Materials (CRMs) is crucial for the validation of analytical methods and the calibration of instruments, ensuring the accuracy, reliability, and comparability of data. sigmaaldrich.com For tetramethrin, CRMs are available as mixtures of stereoisomers. sigmaaldrich.com

These CRMs are produced and certified under rigorous international standards, such as ISO/IEC 17025 (General requirements for the competence of testing and calibration laboratories) and ISO 17034 (General requirements for the competence of reference material producers). sigmaaldrich.com This certification ensures traceability to primary materials from National Metrology Institutes (NMIs). sigmaaldrich.com CRMs for tetramethrin are intended for use in calibrating chromatographic systems (GC and HPLC) and other analytical techniques. sigmaaldrich.comlgcstandards.com They are essential for confirming the identity of the analyte, determining purity, and validating the entire analytical procedure, from sample extraction to final measurement. lgcstandards.comzeptometrix.com

Molecular Mechanism of Action of + Cis Tetramethrin in Target Organisms

Interaction with Voltage-Gated Sodium Channels in Insect Neuronal Membranes

The primary molecular target of (+)-cis-Tetramethrin and other pyrethroids is the α-subunit of the voltage-gated sodium channel in neuronal membranes. inchem.orginchem.org These channels are transmembrane proteins composed of four homologous domains (I-IV), each containing six helical segments (S1-S6). nih.gov The S1-S4 segments form the voltage-sensing module, while the S5-S6 segments and the connecting P-loop form the ion-conducting pore. nih.govannualreviews.org

Pyrethroids, being lipophilic, dissolve into the lipid phase of the neuronal membrane to access their binding site on the sodium channel protein. inchem.orginchem.org This binding site is pharmacologically distinct from those of other well-known sodium channel neurotoxins such as tetrodotoxin (B1210768) (which blocks the pore), batrachotoxin (B49), and grayanotoxin. inchem.orginchem.orgnih.gov Research indicates that pyrethroids bind to a receptor site, or sites, on the channel protein itself, altering its gating properties rather than blocking ion permeation. inchem.orglilab-ecust.cn The binding is thought to occur at a cavity exposed to the lipid membrane, involving residues from different transmembrane helices. nih.govresearchgate.net

Neurophysiological Effects: Induction of Repetitive Discharges and Alteration of Channel Gating Kinetics

The binding of this compound to the sodium channel profoundly alters its gating kinetics. nih.gov Specifically, it disrupts the normal closing mechanisms of the channel, namely deactivation (the closing of the activation gate upon membrane repolarization) and inactivation (a separate, rapid process that closes the channel during sustained depolarization). researchgate.netpnas.orgnih.gov

Electrophysiological studies have demonstrated that Type I pyrethroids like tetramethrin (B1681291) slow the kinetics of both channel activation and inactivation. nih.gov This results in a prolonged influx of sodium ions during and after an action potential. inchem.orgnih.gov This protracted sodium current manifests as a depolarizing afterpotential, which lowers the threshold for generating subsequent action potentials. inchem.orglilab-ecust.cn If this depolarization is sufficient to reach the threshold, it triggers a series of spontaneous, uncontrolled nerve impulses, known as repetitive discharges. inchem.organnualreviews.orginchem.org This hyperexcitation of the entire nervous system, stemming from the modification of a small fraction of sodium channels, ultimately leads to paralysis and death in target insects. inchem.orgnih.gov

| Effect | Description | Consequence | Reference |

|---|---|---|---|

| Slowing of Gating Kinetics | Inhibits both the deactivation and inactivation processes of the sodium channel. | Channel remains open for an extended period. | nih.govresearchgate.net |

| Prolonged Sodium Current | The extended open state allows a sustained influx of Na+ ions. This is observed as a characteristic "tail current" upon repolarization in voltage-clamp experiments. | Creates a depolarizing afterpotential following an action potential. | inchem.orginchem.org |

| Induction of Repetitive Discharges | The depolarizing afterpotential lowers the firing threshold, causing the neuron to fire multiple, spontaneous action potentials in response to a single stimulus. | Nerve hyperexcitability, leading to paralysis. | lilab-ecust.cnannualreviews.orginchem.org |

Stereospecificity in Sodium Channel Binding and Modulation by Tetramethrin Isomers

The interaction between tetramethrin and the sodium channel is highly stereospecific, a critical factor in its insecticidal activity. inchem.org Tetramethrin has two chiral centers, resulting in four stereoisomers: (1R, cis), (1R, trans), (1S, cis), and (1S, trans). The insecticidal potency resides almost exclusively in the 1R isomers, with this compound (a 1R-cis isomer) and the corresponding (+)-trans isomer being highly active. nih.govnih.gov In contrast, the 1S isomers are practically inactive in terms of modifying channel function. nih.govaopwiki.org

Interestingly, research has shown that the inactive isomers are not inert. researchgate.net The inactive (1S, cis)-tetramethrin can compete with the active (1R, cis)-tetramethrin for the same binding site, thereby acting as an antagonist to the active isomer's effects. nih.govresearchgate.net Furthermore, the inactive (1S, trans)-tetramethrin has been found to antagonize the action of the active 1R isomers in a non-competitive manner. nih.gov This complex interaction suggests that different isomers may bind to distinct but interacting sites on the sodium channel protein. inchem.orgnih.gov

| Isomer | Configuration | Activity | Interaction with Active Isomers | Reference |

|---|---|---|---|---|

| This compound | 1R-cis | High | N/A | nih.govnih.gov |

| (+)-trans-Tetramethrin | 1R-trans | High | N/A | nih.govnih.gov |

| (-)-cis-Tetramethrin | 1S-cis | Inactive | Competitive antagonist of (1R, cis) isomer | nih.govresearchgate.net |

| (-)-trans-Tetramethrin | 1S-trans | Inactive | Non-competitive antagonist of 1R isomers | nih.gov |

Comparative Analysis of Type I Pyrethroid Mechanisms (e.g., Allethrin (B1665230), Tetramethrin)

Pyrethroids are broadly classified into two categories, Type I and Type II, based on chemical structure and the resulting poisoning symptoms. nih.govwho.int this compound is a Type I pyrethroid, a classification it shares with compounds like allethrin, permethrin (B1679614), and resmethrin. nih.gov Structurally, Type I pyrethroids lack an α-cyano group on the phenoxybenzyl alcohol moiety. researchgate.netnih.gov

The molecular mechanism of action is highly conserved among Type I pyrethroids. Like tetramethrin, allethrin produces repetitive discharges in nerve fibers by prolonging the sodium current. lilab-ecust.cnannualreviews.org Both compounds cause a similar pattern of nerve hyperexcitation. lilab-ecust.cnannualreviews.org This contrasts with Type II pyrethroids (e.g., deltamethrin, cypermethrin), which possess an α-cyano group. nih.gov While Type II compounds also prolong the opening of sodium channels, they do so for a much longer duration than Type I compounds, leading to a more persistent membrane depolarization and conduction block rather than the characteristic repetitive firing seen with tetramethrin and allethrin. nih.govannualreviews.org

Allosteric Modulation and Multi-Site Binding Hypotheses within the Sodium Channel

The mechanism of pyrethroid action is more complex than binding to a single, simple receptor. Evidence points towards allosteric modulation and the existence of multiple binding sites. nih.gov Allosteric modulation refers to the process where the binding of a ligand at one site on a protein influences the binding or function at another distinct site.

Early pharmacological studies indicated that the pyrethroid receptor site is distinct from, but allosterically coupled with, other neurotoxin receptor sites, such as site 2 where batrachotoxin binds. nih.govresearchgate.netresearchgate.net The antagonistic interactions between different tetramethrin stereoisomers also support a multi-site hypothesis. nih.govannualreviews.org For instance, the ability of an inactive isomer to non-competitively block an active one implies that they bind to different, yet interacting, locations on the channel. inchem.orgnih.gov

More recent molecular modeling and mutagenesis studies have led to the proposal of at least two distinct pyrethroid receptor sites, termed PyR1 and PyR2. nih.gov The PyR1 site is modeled as being at the interface between domains II and III, specifically involving helices IIL45, IIS5, and IIIS6. nih.govpnas.org This multi-site view helps to explain the complex structure-activity relationships and the varied effects of different pyrethroid compounds on sodium channel function. pnas.org

Mechanisms of Resistance to + Cis Tetramethrin in Insect Populations

Knockdown Resistance (kdr) and Associated Voltage-Gated Sodium Channel Mutations

One of the most significant mechanisms of resistance to pyrethroids is target-site insensitivity, commonly known as knockdown resistance (kdr). mdpi.com Pyrethroids exert their insecticidal effect by binding to voltage-gated sodium channels (VGSCs) in the insect's nervous system. mdpi.com This binding prolongs the opening of the channels, leading to hyperexcitation, paralysis (knockdown), and eventual death of the insect. mdpi.com

Kdr is caused by specific point mutations in the gene encoding the VGSC protein. mdpi.com These mutations alter the structure of the sodium channel, reducing its affinity for pyrethroid molecules. As a result, higher concentrations of the insecticide are required to elicit the same toxic effect. rupress.org

The first identified and most well-known kdr mutation is the L1014F mutation, which involves the substitution of leucine (B10760876) with phenylalanine at position 1014 in the IIS6 segment of the sodium channel. mdpi.com This mutation has been identified in numerous insect species resistant to pyrethroids. Another significant mutation, often found in combination with L1014F, is the M918T mutation, which leads to a "super-kdr" phenotype with even higher levels of resistance. rupress.org

Research has identified a range of other mutations in the VGSC gene that confer resistance to pyrethroids. For instance, in Aedes aegypti, the V1016G and S989P mutations are widely distributed in resistant populations. plos.org Another mutation, F1534C, has also been strongly correlated with pyrethroid resistance in this species. plos.orgfrontiersin.org The co-occurrence of multiple mutations, such as the homozygous V1016G/S989P mutations, can lead to very high levels of resistance. plos.org

Table 1: Key Voltage-Gated Sodium Channel Mutations Associated with Pyrethroid Resistance

| Mutation | Amino Acid Change | Location in VGSC | Associated Resistance Phenotype |

|---|---|---|---|

| L1014F | Leucine to Phenylalanine | Domain II, Segment 6 (IIS6) | kdr |

| M918T | Methionine to Threonine | Linker II (S4-S5) | super-kdr (in combination with L1014F) |

| V1016G | Valine to Glycine | Domain II, Segment 6 (IIS6) | kdr |

| S989P | Serine to Proline | Domain II | kdr |

| F1534C | Phenylalanine to Cysteine | Domain III, Segment 6 (IIIS6) | kdr |

These mutations effectively reduce the sensitivity of the target site to (+)-cis-Tetramethrin and other pyrethroids, allowing insects to survive exposure to otherwise lethal doses.

Metabolic Resistance Mechanisms: Enzyme-Mediated Detoxification Pathways (e.g., Esterases, Cytochrome P450 Monooxygenases)

Metabolic resistance is another critical mechanism by which insects can withstand exposure to this compound. This form of resistance involves the enhanced detoxification of the insecticide by various enzyme systems before it can reach its target site in the nervous system. irac-online.org The primary enzyme families implicated in pyrethroid metabolism are cytochrome P450 monooxygenases (P450s) and esterases. entostudio.it

Cytochrome P450 Monooxygenases (P450s): P450s are a large and diverse group of enzymes that play a crucial role in the metabolism of a wide range of foreign compounds (xenobiotics), including insecticides. science-line.com In resistant insect populations, the genes encoding specific P450s are often overexpressed, leading to an increased production of these detoxifying enzymes. science-line.com For example, the overexpression of the CYP6D1 gene in houseflies has been strongly correlated with resistance to pyrethroids. science-line.com

Esterases: Esterases are enzymes that hydrolyze ester bonds, such as those found in many pyrethroid insecticides. Increased activity or altered forms of esterases can lead to the rapid breakdown of the insecticide into non-toxic metabolites. In some cases, the overexpression of specific esterase genes is responsible for resistance. nih.gov

The involvement of these enzyme systems can be demonstrated through synergism studies. Synergists are chemicals that inhibit the activity of specific enzymes. When a synergist is applied with an insecticide, the toxicity of the insecticide is increased in resistant insects if the corresponding enzyme system is involved in detoxification. For instance, piperonyl butoxide (PBO) is a known inhibitor of P450s, and its use can help to determine the role of these enzymes in resistance. epa.gov

Table 2: Enzyme Families Involved in Metabolic Resistance to Pyrethroids

| Enzyme Family | Function | Role in Resistance |

|---|---|---|

| Cytochrome P450 Monooxygenases (P450s) | Oxidation of xenobiotics | Increased metabolism and detoxification of pyrethroids |

| Esterases | Hydrolysis of ester bonds | Breakdown of pyrethroid molecules into less toxic compounds |

| Glutathione S-Transferases (GSTs) | Conjugation of xenobiotics | Detoxification of secondary metabolites produced during insecticide breakdown |

The interplay between different metabolic pathways can lead to complex resistance profiles in insect populations.

Penetration Resistance and Behavioral Avoidance as Contributing Factors

In addition to target-site insensitivity and metabolic detoxification, other mechanisms can contribute to insecticide resistance, although they often play a more secondary role. irac-online.org

Penetration Resistance: This mechanism involves modifications to the insect's cuticle, the outer protective layer. nih.gov A thicker or chemically altered cuticle can slow down the absorption of the insecticide, providing the insect with more time to detoxify the compound through metabolic processes. nih.gov While penetration resistance on its own may only confer a low level of resistance, it can significantly enhance the effects of other resistance mechanisms when present in combination. irac-online.org

Behavioral Resistance: Some insects have evolved the ability to detect and avoid contact with insecticide-treated surfaces. irac-online.org This "excito-repellency" can be a form of behavioral resistance. For example, some studies have shown that bed bugs may avoid resting on surfaces treated with pyrethroids. yale.edu The cryptic nature of some insects, such as hiding in cracks and crevices, can also be considered a form of behavioral avoidance, as it reduces their exposure to insecticide treatments. nih.gov

Cross-Resistance Patterns and Their Implications for Insecticide Resistance Management Strategies in Research

The development of resistance to one insecticide can sometimes confer resistance to other insecticides, even those from different chemical classes. This phenomenon is known as cross-resistance. who.int Understanding cross-resistance patterns is fundamental for designing effective insecticide resistance management (IRM) strategies.

For instance, the kdr mechanism, which confers resistance to this compound, also provides resistance to other pyrethroids because they share the same target site. scispace.com Similarly, metabolic resistance mechanisms can also lead to cross-resistance. An enhanced P450 enzyme system that detoxifies one pyrethroid may also be capable of metabolizing other pyrethroids and even insecticides from different classes, such as organophosphates or carbamates. who.int

However, cross-resistance is not always predictable. A study on Culex pipiens quinquefasciatus found that P450-mediated resistance to permethrin (B1679614) conferred only limited cross-resistance to tetramethrin (B1681291). researchgate.net This highlights the complexity of resistance mechanisms and the need for specific research on the cross-resistance profiles of different insect populations and insecticides.

The implications of cross-resistance for IRM are significant. If a population of insects is resistant to this compound due to a specific mechanism, switching to another pyrethroid is unlikely to be an effective long-term solution. irac-online.org Therefore, IRM strategies often advocate for the rotation or mosaic application of insecticides with different modes of action to delay the development of resistance. researchgate.net By using insecticides that target different biological pathways, the selection pressure on any single resistance mechanism is reduced.

Further research into the specific mechanisms of resistance to this compound and the associated cross-resistance patterns is essential for developing and implementing sustainable pest control programs.

Environmental Fate and Biotransformation Pathways of + Cis Tetramethrin

Photodegradation Kinetics and Product Identification under Various Light Conditions

Synthetic pyrethroids, including tetramethrin (B1681291), are known to degrade in the environment through various processes, with photolysis being a significant pathway. cdc.gov While specific kinetic data for the photodegradation of (+)-cis-tetramethrin is not extensively detailed in the provided results, the general behavior of pyrethroids suggests that they are unstable in sunlight. frontiersin.org The rate of photodegradation is influenced by the medium in which the compound is present. For instance, resmethrin, a related pyrethroid, degrades rapidly in aqueous solutions when exposed to sunlight, with half-lives of 47 minutes in pure water and 20 minutes in seawater. who.int The photodegradation of pyrethroids can lead to isomerization and cleavage of the ester bond. researchgate.net For example, the photodecomposition of cismethrin (B1669086) on silica (B1680970) gel plates yields cis-chrysanthemic acid among other products. who.int

The atmospheric half-life of tetramethrin due to reaction with photochemically-produced hydroxyl radicals is estimated to be about 3 hours. nih.gov On soil surfaces, direct photolysis is a key degradation process with a reported half-life of approximately 1 hour. nih.gov The persistence of pyrethroids can vary, with tetramethrin being among the least persistent. cdc.gov

Hydrolytic Degradation Pathways and Environmental Stability under Abiotic Conditions

Hydrolysis is another critical abiotic process affecting the environmental stability of this compound. Generally, pyrethroids are susceptible to hydrolysis, especially under alkaline conditions. cdc.govwho.int While specific studies on the hydrolytic degradation of the (+)-cis isomer were not found, information on tetramethrin isomers indicates that the ester linkage is a primary site for cleavage. epa.govepa.gov The rate of hydrolysis can differ between isomers, with the (+)-trans-isomer of tetramethrin being cleaved more rapidly than the (+)-cis-isomer by mouse liver homogenates. nih.gov

The stability of pyrethroids in the environment is influenced by factors such as pH and temperature. academicjournals.orgresearchgate.net For many pyrethroids, hydrolysis is a significant degradation pathway in alkaline environments. cdc.gov For example, the hydrolysis half-life of cyfluthrin (B156107) is about 231 days at pH 7 but decreases to about 2 days at pH 8. cdc.gov Similarly, permethrin (B1679614) is stable at pH 5 and 7 but has a hydrolysis half-life of about 50 days at pH 9. cdc.gov

Microbial Biotransformation Mechanisms

Microbial degradation is a crucial pathway for the breakdown of pyrethroids in the environment. academicjournals.orgequiterre.org Microorganisms can utilize pyrethroids as a source of carbon and energy, or degrade them through co-metabolism. frontiersin.org The primary mechanism of microbial degradation of pyrethroids involves the hydrolysis of the central ester bond, breaking the molecule into carboxylic acids and alcohols. researchgate.net

Fungal Degradation Processes and Key Microbial Species (e.g., Neocosmospora sp. AF3)

Fungi play a significant role in the bioremediation of pyrethroid-contaminated environments. A novel fungal strain, Neocosmospora sp. AF3, isolated from pesticide-contaminated fields, has demonstrated high efficiency in degrading tetramethrin. researchgate.net This strain was able to completely remove 10 mg/L of tetramethrin from a mineral salt medium within 9 days. researchgate.netnih.gov The degradation follows first-order kinetics, with a rate constant of 0.2835 d⁻¹ and a half-life of 2.45 days for a 50 mg/L tetramethrin concentration. researchgate.netnih.gov The degradation rate of tetramethrin by the AF3 strain was significantly higher than that of other reported fungal strains for different pyrethroids. nih.gov

Bacterial Degradation Systems and Associated Microorganisms (e.g., Gordonia cholesterolivorans A16, Staphylococcus succinus HLJ-10)

Several bacterial species have been identified that can effectively degrade tetramethrin. Gordonia cholesterolivorans A16, isolated from activated sludge, can completely degrade 25 mg/L of tetramethrin in 9 days, utilizing it as a sole carbon source for growth. mdpi.comresearchgate.net Another bacterium, Staphylococcus succinus HLJ-10, isolated from contaminated farmland soil, was reported to remove 62.5% of 50 mg/L tetramethrin within 7 days. nih.gov

The degradation efficiency of these bacteria can be influenced by environmental conditions. For instance, strain A16 is effective over a temperature range of 20–40 °C and a pH range of 5–9. mdpi.comresearchgate.net

Characterization of Biotic Degradation Products and Metabolic Intermediates (e.g., chrysanthemic acid, N-hydroxymethyl-3,4,5,6-tetrahydrophthalimide)

The microbial degradation of this compound proceeds through the cleavage of the ester linkage, a common pathway for pyrethroids. researchgate.net This initial step results in the formation of two main intermediate metabolites: chrysanthemic acid and N-hydroxymethyl-3,4,5,6-tetrahydrophthalimide. researchgate.netnih.gov

Further metabolism of these intermediates can occur. For example, in the degradation by Neocosmospora sp. AF3, N-hydroxymethyl-3,4,5,6-tetrahydrophthalimide can be further broken down to tetrahydrophthalimide. researchgate.net In mammalian metabolism, a wider range of metabolites has been identified, including alcohol and dicarboxylic acid derivatives, resulting from reactions such as hydroxylation, oxidation, and reduction. epa.govepa.govnih.gov The major metabolic reactions in rats include ester cleavage, loss of the hydroxymethyl group, reduction of the double bond in the alcohol moiety, and oxidation of the acid moiety. inchem.org

Table 1: Key Biotic Degradation Intermediates of this compound

| Intermediate Compound | Parent Moiety | Degrading Organism(s) |

|---|---|---|

| Chrysanthemic acid | Acid Moiety | Neocosmospora sp. AF3, Gordonia cholesterolivorans A16 |

| N-hydroxymethyl-3,4,5,6-tetrahydrophthalimide | Alcohol Moiety | Neocosmospora sp. AF3 |

Data derived from studies on tetramethrin degradation. researchgate.netresearchgate.net

Environmental Factors Influencing Microbial Degradation Efficiency (e.g., pH, Temperature, Inoculum Size)

The efficiency of microbial degradation of this compound is significantly influenced by various environmental factors. academicjournals.orgresearchgate.net

pH: The optimal pH for the degradation of tetramethrin by Neocosmospora sp. AF3 was found to be 7.97. researchgate.netnih.gov For the bacterium Gordonia cholesterolivorans A16, maximum degradation was observed at a pH of 8.5. mdpi.comresearchgate.netnih.gov Generally, pyrethroid-degrading microbes exhibit good degradation activity over a pH range of 6 to 9. frontiersin.org

Temperature: Temperature plays a crucial role in microbial metabolic activity. The optimal temperature for tetramethrin degradation by Neocosmospora sp. AF3 is 33.37 °C. researchgate.netnih.gov Gordonia cholesterolivorans A16 shows maximum degradation at 38 °C. mdpi.comresearchgate.netnih.gov The degradation rate of pyrethroids generally increases with temperature up to an optimal point, beyond which it may decrease. frontiersin.org

Inoculum Size: The amount of microbial inoculum also affects the degradation rate. For Neocosmospora sp. AF3, the optimal inoculum amount was determined to be 0.22 g/L dry weight. researchgate.netnih.gov

Table 2: Optimal Conditions for Microbial Degradation of Tetramethrin

| Microorganism | Optimal pH | Optimal Temperature (°C) | Optimal Inoculum Size (g/L dry weight) |

|---|---|---|---|

| Neocosmospora sp. AF3 | 7.97 | 33.37 | 0.22 |

Data sourced from studies on specific microbial strains. researchgate.netnih.govmdpi.comresearchgate.net

Isomerization Phenomena in Environmental Matrices (e.g., cis-to-trans Conversion)

Isomerization, particularly the conversion between cis and trans isomers, is a significant transformation process for pyrethroid insecticides like tetramethrin in the environment. sci-hub.red This phenomenon can be triggered by exposure to various factors such as light, heat, and polar solvents. sci-hub.red

Photo-induced cis-trans interconversion is a notable reaction for pyrethroids when exposed to sunlight on plant and soil surfaces. who.int This process can alter the isomeric ratio of the insecticide, which is significant because the insecticidal activity and toxicity of pyrethroid isomers can vary considerably. google.comnih.gov For many pyrethroids, the cis isomers are more toxic to insects than the trans isomers. google.comnih.gov

In the context of analytical procedures, isomerization can also occur during extraction and gas chromatography (GC) analysis, potentially leading to inaccurate quantification of the different isomers. sci-hub.red For instance, studies on other pyrethroids like cypermethrin (B145020) have shown that cis-trans isomerization can happen in solvent-water mixtures. oup.com The presence of acidic matrix components can sometimes inhibit this isomerization. sci-hub.red

Ecological Research on + Cis Tetramethrin S Non Target Organism Interactions

Aquatic Organism Responses: Mechanisms of Observed Effects (e.g., Oxidative Stress)

(+)-cis-Tetramethrin, a synthetic pyrethroid insecticide, is recognized for its potential toxicity to aquatic life. publications.gc.caepa.govepa.gov The primary mechanism of toxicity in these organisms is oxidative stress, as many aquatic species lack the necessary enzymes to efficiently hydrolyze and break down pyrethroids. beyondpesticides.org This leads to the generation of reactive oxygen species (ROS) in vital tissues such as the gills, liver, and muscle of fish. beyondpesticides.org The accumulation of ROS can result in significant cellular damage, including lipid peroxidation and alterations in the activity and expression of antioxidant enzymes. beyondpesticides.orgeaht.org

Studies on pyrethroids, including tetramethrin (B1681291), have demonstrated their capacity to induce oxidative stress, which is considered a key factor in their neurotoxic, immunotoxic, and genotoxic effects in aquatic animals. beyondpesticides.orgresearchgate.net For instance, exposure to d-tetramethrin (B74589) has been shown to increase levels of malondialdehyde (MDA) and ROS in zebrafish, while affecting the activity of antioxidant enzymes like catalase (CAT) and superoxide (B77818) dismutase (SOD). researchgate.net These biochemical changes are indicative of oxidative damage and the organism's response to toxicant exposure. eaht.org

The toxicity of tetramethrin to aquatic organisms is well-documented, with the compound classified as very highly toxic to both fish and aquatic invertebrates on an acute exposure basis. epa.govepa.gov For example, the 96-hour median lethal concentration (LC50) for rainbow trout (Oncorhynchus mykiss) is 3.7 parts per billion (ppb), and the 48-hour median effective concentration (EC50) for the water flea (Daphnia magna) is 45 ppb. epa.govepa.gov Nonlethal effects in fish can include damage to the gills and behavioral changes. beyondpesticides.org Although chronic toxicity data is limited, the rapid degradation of tetramethrin in aquatic environments is expected to reduce the likelihood of long-term exposure sufficient to cause chronic effects. epa.govepa.gov

The bioconcentration factor (BCF) of tetramethrin in fish is lower than what would be predicted based on its hydrophobicity, which is attributed to its rapid metabolism within the fish. jst.go.jp The primary metabolic pathway involves the cleavage of the ester bond. jst.go.jp

Table 1: Acute Toxicity of Tetramethrin to Aquatic Organisms

| Species | Test Duration | Endpoint | Concentration (ppb) | Toxicity Classification | Reference |

| Rainbow Trout (Oncorhynchus mykiss) | 96 hours | LC50 | 3.7 | Very Highly Toxic | epa.govepa.gov |

| Water Flea (Daphnia magna) | 48 hours | EC50 | 45 | Very Highly Toxic | epa.govepa.gov |

Soil Microorganism Interactions and Their Role in Bioremediation Potential

Soil microorganisms play a crucial role in the breakdown of this compound, contributing to its non-persistent nature in the soil environment. publications.gc.ca The process of bioremediation, which utilizes microorganisms to degrade environmental contaminants, has shown significant potential for tetramethrin-polluted soils. researchgate.net

Several bacterial and fungal strains have been identified that can effectively degrade tetramethrin and other pyrethroids. nih.govresearchgate.netnih.gov For example, the bacterial strain Gordonia cholesterolivorans A16, isolated from activated sludge, can utilize tetramethrin as its sole source of carbon for growth and completely degrade it. researchgate.netnih.gov Bioaugmentation of soil contaminated with tetramethrin with this strain has been shown to significantly accelerate its degradation. researchgate.netnih.gov In one study, 82.9% of tetramethrin was removed from non-sterile soil within 11 days. researchgate.netnih.gov

The degradation of pyrethroids by microorganisms is influenced by several environmental factors, including temperature, pH, moisture content, and the initial concentration of the pesticide. frontiersin.org For instance, the fungal strain Neocosmospora sp. AF3 demonstrated optimal degradation of tetramethrin at a temperature of 33.37 °C and a pH of 7.97. researchgate.net The primary degradation pathway often involves the cleavage of the carboxylester bond, breaking the molecule into less toxic components. researchgate.netnih.gov

Research has also explored the capabilities of microbial consortia in degrading pyrethroids. A mixed culture of bacterial strains has been shown to be more effective in degrading cypermethrin (B145020), a related pyrethroid, than individual strains alone. frontiersin.org This suggests that a community of microorganisms can work synergistically to break down these complex molecules. The hydrolysis of the ester linkage is a principal degradation route in the natural environment, leading to the formation of less harmful derivatives. ekb.eg

Table 2: Microbial Degradation of Tetramethrin

| Microorganism | Degradation Efficiency | Timeframe | Conditions | Reference |

| Gordonia cholesterolivorans A16 | 82.9% in non-sterile soil | 11 days | Bioaugmentation | researchgate.netnih.gov |

| Neocosmospora sp. AF3 | Complete degradation of 10 mg/L | 9 days | Mineral salt medium | researchgate.netnih.gov |

Broader Ecosystem Service Impacts and Environmental Persistence Studies

The environmental fate and persistence of this compound are key factors in determining its broader impact on ecosystem services. Tetramethrin is considered to be non-persistent in the environment due to its rapid degradation through photolysis, hydrolysis, and microbial action. publications.gc.cacdc.gov It breaks down quickly in water through hydrolysis and in soil in the presence of microbes. publications.gc.ca The environmental persistence of tetramethrin is generally in the range of 1-2 days. cdc.gov

Due to its non-persistent nature and low potential to leach into groundwater, the risk to most terrestrial and aquatic organisms is considered minimal under typical use patterns, which are often limited to spot treatments. publications.gc.caepa.govepa.gov However, because of its high toxicity to aquatic invertebrates and fish, measures are often in place to protect these organisms from exposure. publications.gc.ca

While direct and widespread impacts on ecosystem services may be limited by its rapid degradation, the high toxicity of tetramethrin to non-target insects, including pollinators, is a concern. beyondpesticides.orgresearchgate.net The extensive use of insecticides can have subtle but significant undermining effects on ecosystems, which provide essential services for human health and food production. researchgate.net Therefore, even with a non-persistent compound like tetramethrin, careful management practices are necessary to minimize environmental impacts. researchgate.net

Future Research Directions and Emerging Paradigms for + Cis Tetramethrin Studies

Integration of Omics Technologies in Understanding Pyrethroid-Target/Non-Target Interactions

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers an unprecedented opportunity to understand the intricate interactions of (+)-cis-Tetramethrin with both target and non-target organisms. By analyzing the complete set of genes, RNA transcripts, proteins, and metabolites, researchers can move beyond studying isolated effects and build a comprehensive picture of the biological response to pyrethroid exposure.

For instance, multi-omics approaches can help identify "disease modules," which are subnetworks within the larger protein-protein interaction network that are associated with specific diseases. nih.gov This could be particularly valuable in understanding the unintended health consequences of pyrethroid exposure in non-target species, including humans. Recent studies have already pointed to potential links between pyrethroid exposure and adverse health outcomes, such as neurotoxicity, reproductive issues, and even developmental disorders in children. equiterre.orgresearchgate.net

Furthermore, the integration of omics data with single-cell analysis can provide even more granular insights into how this compound affects specific cell types and pathways. nih.gov This level of detail is critical for elucidating the precise mechanisms of toxicity and for developing more targeted and less harmful pest control solutions. A study on the effects of permethrin (B1679614) and tetramethrin (B1681291) on freshwater mussels has already demonstrated the value of this approach by using biomarkers to assess cellular-level damage. mdpi.com

Development of Novel Pyrethroid Antagonists and Synergists for Enhanced Efficacy or Reduced Environmental Impact

One well-known synergist is piperonyl butoxide (PBO), which is often included in pyrethroid formulations to increase their effectiveness. nih.gov However, PBO itself is not without its own set of environmental and health concerns. equiterre.orgresearchgate.net Therefore, the search for new, safer synergists is a key research priority.

The development of novel antagonists is also gaining traction. These compounds could be used to protect beneficial insects and other non-target species from the harmful effects of pyrethroids. Research in this area is still in its early stages, but it holds significant promise for creating more environmentally friendly pest control strategies.

Advanced Modeling and Simulation for Environmental Fate Prediction and Risk Assessment

Advanced modeling and simulation techniques are becoming increasingly important for predicting the environmental fate of pyrethroids and assessing their potential risks. researchgate.net These models can simulate how this compound moves through different environmental compartments, such as soil, water, and air, and how it is transformed and degraded over time.

The U.S. Environmental Protection Agency (EPA) has already begun to incorporate more sophisticated modeling methodologies into its risk assessments for tetramethrin. regulations.gov These models, such as the Stochastic Human Exposure and Dose Simulation (SHEDS) model, can provide more realistic estimates of exposure levels for different populations, including children. mdpi.com

Furthermore, models like PADDY and PCPF, developed in Japan, are being used to simulate the fate and transport of pesticides in paddy environments, which are a major source of pesticide pollution in some regions. researchgate.net These models can help identify management practices that can reduce pesticide runoff and minimize the impact on aquatic ecosystems. researchgate.net

Sustainable Alternatives and Resistance Management Innovations informed by this compound Research

The widespread use of pyrethroids has led to the development of resistance in many pest populations, making these insecticides less effective over time. nih.govmdpi.com This has created a pressing need for sustainable alternatives and innovative resistance management strategies.

Research into the mechanisms of pyrethroid resistance can provide valuable insights for developing new insecticides that can overcome these resistance mechanisms. For example, understanding how insects metabolize pyrethroids could lead to the development of new compounds that are less susceptible to detoxification. nih.gov

In addition, there is a growing interest in the use of bio-insecticides, such as those derived from the bacterium Bacillus thuringiensis, as alternatives to synthetic pyrethroids. nih.gov However, resistance to these bio-insecticides is also emerging, highlighting the need for a more integrated approach to pest management that combines different control methods. nih.gov

Ultimately, the goal is to develop a more sustainable approach to pest control that is less reliant on synthetic insecticides. This will require a multi-pronged approach that includes the development of new, safer chemical agents, the use of advanced modeling and simulation techniques, and the implementation of innovative resistance management strategies.

Q & A

Q. What are the key physicochemical properties of (+)-cis-Tetramethrin, and how do they influence its experimental handling?

this compound (CAS 51348-90-4) has a molecular formula of C₁₉H₂₅NO₄ and a molecular weight of 331.4061. Key properties include its cyclopropane core and isoindole-derived ester groups, which confer thermal instability and sensitivity to hydrolysis. Researchers must store it in inert, anhydrous conditions (e.g., argon atmosphere) to prevent degradation. Its low water solubility (<1 mg/L) necessitates the use of organic solvents (e.g., acetonitrile) for dissolution in bioassays. Structural verification via NMR (¹H/¹³C) and FT-IR should prioritize the cis-configuration and chiral centers (1R,3S) to confirm stereochemical purity .

Q. Which analytical methods are most reliable for quantifying this compound in environmental samples?

High-performance liquid chromatography (HPLC) paired with UV detection (λ = 230 nm) is widely used due to its resolution of stereoisomers. Gas chromatography-mass spectrometry (GC-MS) is less ideal due to thermal decomposition risks. For trace analysis (<1 ppb), LC-MS/MS with a C18 column and electrospray ionization (ESI) in positive ion mode achieves lower detection limits. Calibration curves should be validated using matrix-matched standards to account for matrix effects in soil or water samples. Example Protocol :

| Column | Mobile Phase | Flow Rate | Retention Time | LOD/LOQ |

|---|---|---|---|---|

| C18 (5 μm) | 70:30 ACN:H₂O | 0.3 mL/min | 8.2 min | 0.02 μg/L, 0.07 μg/L |

| Reference: Adapted from methodologies in pesticide residue analysis . |

Q. How can researchers design ecotoxicology studies to assess this compound’s impact on non-target organisms?

Standardized OECD guidelines (e.g., OECD 203 for fish toxicity) recommend acute exposure tests at 24–96 hours, with LC₅₀ calculations via probit analysis. For chronic studies, Daphnia magna reproduction assays (OECD 211) should include sublethal endpoints (e.g., molting frequency, brood size). Include solvent controls (e.g., acetone) and validate concentrations via chemical analysis post-exposure. For field studies, utilize mesocosms to simulate realistic environmental conditions and monitor degradation products like 3-(2-methylpropenyl)-cyclopropanecarboxylic acid .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported enantioselective toxicity data for this compound?

Discrepancies often arise from impure stereoisomer preparations or inconsistent bioassay conditions. To address this:

- Stereochemical Purity : Verify enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column, hexane:isopropanol 90:10).

- Standardized Bioassays : Replicate studies under controlled temperature (25 ± 1°C) and humidity (60 ± 5%) to minimize environmental variability.

- Meta-Analysis : Apply mixed-effects models to pooled data from prior studies, adjusting for covariates like solvent type and organism life stage .

Q. How can computational modeling predict this compound’s binding affinity to insect sodium channels?

Molecular docking (e.g., AutoDock Vina) using homology models of Blattella germanica voltage-gated sodium channels (VGSCs) identifies key interactions. Focus on:

- Binding Pocket Residues : Lysine (K1423) and aspartate (D1534) form hydrogen bonds with the ester group.

- Free Energy Calculations : MM-PBSA/GBSA estimates ΔG values for enantiomer binding. Validate predictions via patch-clamp electrophysiology in transfected HEK293 cells .

Q. What methodologies elucidate the metabolic pathways of this compound in mammalian systems?

Use in vitro hepatic microsomal assays (rat or human) with NADPH cofactors to identify phase I metabolites. LC-HRMS (Q-Exactive Orbitrap) detects hydroxylation at the cyclopropane ring and ester hydrolysis. For in vivo studies, administer ¹⁴C-labeled compound to mice and quantify urinary metabolites via radio-HPLC. Compare results with in silico predictions (e.g., Meteor Nexus software) to confirm plausibility .

Q. How do soil microbial communities influence the degradation kinetics of this compound?

Conduct microcosm experiments with sterile vs. non-sterile soil, monitoring degradation via LC-MS. Amplify 16S rRNA genes (V4 region) to profile microbial diversity shifts. Network analysis (e.g., SparCC) identifies keystone taxa (e.g., Pseudomonas spp.) correlating with degradation rates. Metatranscriptomics reveals upregulated esterase and cytochrome P450 genes .

Data Analysis and Interpretation

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound toxicity studies?

- Nonlinear Regression : Fit sigmoidal curves (4-parameter log-logistic model) to calculate EC₅₀/LC₅₀.

- Bayesian Hierarchical Models : Account for inter-study variability in meta-analyses.

- Principal Component Analysis (PCA) : Reduce dimensionality in multi-endpoint datasets (e.g., gene expression + mortality) to identify latent variables .

Q. How should researchers address batch-to-batch variability in this compound synthesis?

Implement quality-by-design (QbD) principles:

Q. What frameworks guide the integration of this compound’s environmental fate data into risk assessment models?

Apply the PEC/PNEC (Predicted Environmental Concentration/Predicted No-Effect Concentration) ratio, incorporating:

- Fugacity Modeling : Estimate partitioning into air/water/soil.

- Monte Carlo Simulations : Propagate uncertainty in degradation half-lives (DT₅₀) and bioaccumulation factors (BCF).

Validate models with field monitoring data from agricultural regions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.